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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-
phenylcyclobutanecarbaldehyde, a small molecule with potential applications in medicinal
chemistry and drug discovery. This document details the physicochemical properties,
synthesis, and potential biological activities of this compound. Given the structural relationship
to known neurologically active agents, a particular focus is placed on its potential role as a
modulator of N-methyl-D-aspartate (NMDA) receptor signaling. This guide includes detailed
experimental protocols, data presented in structured tables, and visualizations of synthetic and
signaling pathways to facilitate further research and development.

Physicochemical Properties

1-Phenylcyclobutanecarbaldehyde is a benzenoid aromatic compound containing a
cyclobutane ring substituted with a formyl group. Its key quantitative properties are summarized
in the table below.
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Property Value Source

Molecular Formula C11H120 PubChem

Molecular Weight 160.21 g/mol PubChem

CAS Number 1469-83-6 PubChem

Boiling Point 95-97 °C ChemicalBook][1]

Density (Predicted) 1.142+0.06 g/cm3 ChemicalBook][1]
Synthesis

The synthesis of 1-phenylcyclobutanecarbaldehyde can be achieved through a two-step
process starting from commercially available reagents. The overall synthetic workflow is
depicted below.

Phenylacetonitrile Alkylation
=( \ Reduction (DIBAL-H) ‘( )
1,3-Dibromopropane

Click to download full resolution via product page

Caption: Synthetic workflow for 1-phenylcyclobutanecarbaldehyde.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a general method for the synthesis of 1-
phenylcycloalkanenitriles.

o Materials:

o Phenylacetonitrile
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[e]

1,3-Dibromopropane

o

Powdered potassium hydroxide (KOH)

Toluene

[¢]

Water

[¢]

[e]

Tetrabutylammonium bromide (TBAB)

e Procedure:

o Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and
water (10:1 v/v).

o Heat the suspension to 45 °C with vigorous stirring.

o Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1
equivalents) to the mixture.

o Slowly add phenylacetonitrile (1.0 equivalent) dropwise to the reaction mixture.

o Maintain the reaction at 45 °C and monitor its progress by thin-layer chromatography
(TLC).

o Upon completion, cool the reaction to room temperature and quench with water.

o Separate the organic layer, and extract the aqueous layer with toluene.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by vacuum distillation or column chromatography to yield 1-
phenylcyclobutanecarbonitrile.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to 1-Phenylcyclobutanecarbaldehyde

This protocol is based on the known reduction of nitriles to aldehydes using diisobutylaluminum
hydride (DIBAL-H).[2][3][4][5]
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o Materials:

[e]

[¢]

[¢]

[e]

o

1-Phenylcyclobutanecarbonitrile

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)
Anhydrous toluene (or other suitable solvent)

Hydrochloric acid (e.g., 1 M aqueous solution)

Diethyl ether or ethyl acetate

e Procedure:

Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous toluene under an
inert atmosphere (e.g., nitrogen or argon).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of DIBAL-H (1.1 to 1.5 equivalents) dropwise, maintaining the
temperature at -78 °C.

Stir the reaction mixture at -78 °C for 2-3 hours.
Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous
solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid at low
temperature.

Allow the mixture to warm to room temperature and stir until two clear layers form.

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl
acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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o Purify the crude aldehyde by column chromatography on silica gel.

Spectral Data (Predicted)

As experimental spectral data for 1-phenylcyclobutanecarbaldehyde is not readily available
in public databases, predicted *H and 3C NMR spectra are provided as a reference for
compound characterization. These predictions can be generated using various computational

tools.

H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Multiplicity

~9.5-10.0 S

~7.2-7.5 m

~2.5-2.8 m

~2.2-2.5 m

~1.8-2.1 m

Potential Biological Activity and Signhaling Pathways

While 1-phenylcyclobutanecarbaldehyde has not been extensively studied for its biological
activity, its structural analogues, particularly phenylcycloalkylamines, have shown significant
activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[6] These compounds are
known to have anticonvulsant and neuroprotective properties.[6]

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic
plasticity, learning, and memory.[7][8][9] Overactivation of the NMDA receptor can lead to
excitotoxicity, a process implicated in various neurological disorders.[7][8] NMDA receptor
antagonists can block this excessive activation, offering a potential therapeutic strategy.[7][8]
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Caption: Proposed mechanism of action via NMDA receptor antagonism.

The aldehyde functional group in 1-phenylcyclobutanecarbaldehyde could be a precursor for
the synthesis of various derivatives, such as the corresponding amine, which would be a closer
analogue to the known NMDA receptor antagonists. Reductive amination of the aldehyde
would yield 1-phenylcyclobutanamine derivatives, which could be further modified to explore
their therapeutic potential.

Conclusion

1-Phenylcyclobutanecarbaldehyde is a readily accessible compound with physicochemical
properties that make it an interesting scaffold for medicinal chemistry. Its synthesis from
common starting materials is straightforward. Based on the known pharmacology of structurally
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related molecules, derivatives of 1-phenylcyclobutanecarbaldehyde, particularly the
corresponding amines, are promising candidates for investigation as NMDA receptor
antagonists. Further studies are warranted to synthesize and evaluate these derivatives for
their potential therapeutic applications in neurological disorders characterized by excitotoxicity.
This guide provides the foundational information necessary to initiate such research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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